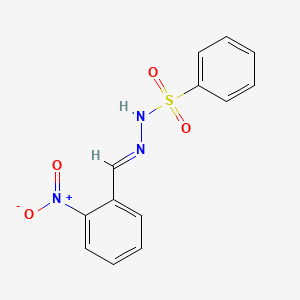
3-chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime is a chemical compound that has garnered attention from the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A notable study by Dey et al. (2017) presents the synthesis and crystallographic analysis of three oxime ether derivatives, including a compound similar in structure to 3-Chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime. Their work demonstrates the interplay of intermolecular interactions, assembling molecules into distinct architectures, and explores their electronic structures and molecular electrostatic potentials. This foundational research offers insights into the structural and electronic properties of such compounds, laying the groundwork for further application-based studies (Dey, Praveena, Pal, & Mukherjee, 2017).
Catalytic Applications
Research by Xiao-Yang Chen, Ozturk, and Sorensen (2017) on the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes introduces a methodology that could potentially be applied to derivatives of this compound. This study highlights the role of specific directing groups and oxidants in facilitating the selective functionalization of aromatic compounds, a technique that could be leveraged for the functional modification of oxime derivatives (Chen, Ozturk, & Sorensen, 2017).
Photocatalytic Reactions and Molecular Electronics
The work by H. J. D. de Lijser et al. (2006) on the photoinduced electron-transfer reactions of benzaldehyde oximes, including mechanisms that could apply to this compound derivatives, provides a detailed mechanistic understanding of how these compounds react under specific conditions. This research elucidates pathways for generating aldehydes and nitriles from oximes, a process with implications for synthetic chemistry and materials science (de Lijser, Hsu, Marquez, Park, Sanguantrakun, & Sawyer, 2006).
Molecular Docking and Spectroscopic Studies
Kaya, Kucuk, and Kaya (2018) conducted conformational, spectroscopic, and molecular docking studies on oxime molecules, demonstrating their potential interactions with biological targets. While their study did not specifically address this compound, it underscores the broader relevance of oxime derivatives in biochemistry and pharmaceutical research, highlighting the utility of these compounds in probing biological systems (Kaya, Kucuk, & Kaya, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(NE)-N-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h1,3-4,6-7,13H,5H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEPPYJOIUFKFM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)



![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)
![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)

